Epimedonin K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

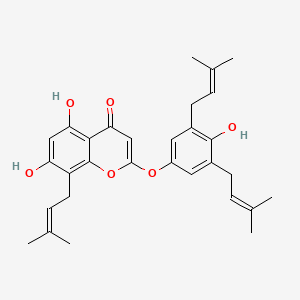

Molecular Formula |

C30H34O6 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenoxy]-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C30H34O6/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)35-27-16-26(33)28-25(32)15-24(31)23(30(28)36-27)12-9-19(5)6/h7-9,13-16,31-32,34H,10-12H2,1-6H3 |

InChI Key |

RGIYRQVLZYCQGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)OC2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |

Origin of Product |

United States |

Epimedonin K: a Comprehensive Academic Review

Contextual Background: Epimedium Genus as a Source of Bioactive Natural Products

The genus Epimedium, belonging to the Berberidaceae family, comprises approximately 52 species. researchgate.net For centuries, various species of Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo, have been utilized in traditional Chinese medicine for a range of purported benefits, including enhancing libido, improving kidney function, and strengthening bones. publish.csiro.auresearchgate.net Modern scientific investigation has revealed that these plants are a rich reservoir of bioactive natural products, with over 260 distinct compounds having been isolated from them. researchgate.netfrontiersin.org

The primary active constituents of the Epimedium genus are flavonoids, particularly prenylated flavonol glycosides. researchgate.netfrontiersin.org These flavonoids, including well-known compounds like icariin (B1674258) and epimedins A, B, and C, are considered the major bioactive components and are often used as biomarkers for quality control of herbal preparations. publish.csiro.aufrontiersin.orgnih.gov Beyond flavonoids, the genus is also a source of lignans, alkaloids, polysaccharides, terpenoids, and other phenolic compounds. researchgate.netnih.gov This diverse chemical profile contributes to the wide array of biological activities associated with Epimedium extracts, such as anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects. chembk.comresearchgate.net The extensive traditional use, coupled with the vast number of identified bioactive compounds, establishes the Epimedium genus as a critical resource for the discovery of novel natural products with therapeutic potential.

Significance in Natural Product Chemistry and Medicinal Chemistry Research

Epimedonin K, a prenylated flavonoid, is one of the numerous compounds isolated from the Epimedium genus, specifically from species such as Epimedium brevicornum. chembk.comresearchgate.net The study of such natural products is a cornerstone of natural product chemistry, which focuses on the isolation, structure elucidation, and synthesis of chemical substances from natural sources. nih.govwou.edu The complex and unique molecular architecture of compounds like this compound presents intriguing challenges and opportunities for synthetic chemists.

Phytochemical Investigation and Isolation of Epimedonin K

Botanical Source and Habitat: Epimedium brevicornum and Related Species

Epimedonin K is a natural compound primarily sourced from the aerial parts of Epimedium brevicornum Maxim. mdpi.comacs.org This plant belongs to the Epimedium genus, a member of the Berberidaceae family. nih.govnih.gov The genus includes approximately 50 species, the majority of which are endemic to China, with some found elsewhere in Asia and the Mediterranean region. nih.govnih.gov

Epimedium brevicornum is a perennial herb native to the woodlands, thickets, and slopes of central and north-central China, including provinces like Gansu, Shaanxi, and Henan. researchmap.jpresearchgate.net In Traditional Chinese Medicine, various Epimedium species are collectively known as "Yin-Yang-Huo". nih.govnih.gov Other species within the genus that are of significant phytochemical interest and are officially listed in the Chinese Pharmacopoeia include E. sagittatum, E. pubescens, and E. koreanum. researchgate.netmdpi.com These plants are recognized for being rich sources of flavonoids, lignans, and other bioactive compounds. nih.govresearchgate.net

Extraction Methodologies from Plant Material (e.g., Ethanol (B145695)/Methanol (B129727) Extracts)

The initial step in isolating this compound and related compounds involves extraction from the plant material. The dried and powdered aerial parts of Epimedium brevicornum are the typical starting material. researchgate.net

The most common method employed is solvent extraction, utilizing polar solvents like ethanol or methanol. nih.govresearchgate.net Specifically, studies detailing the isolation of this compound report the use of an ethanol extract. acs.orgresearchgate.net The process generally involves soaking the powdered plant material in the chosen solvent, sometimes with the aid of sonication to enhance extraction efficiency, followed by filtration. nih.govresearchgate.net The resulting filtrate, a crude extract rich in various phytochemicals, is then concentrated under reduced pressure to yield a residue that serves as the starting point for further separation and purification. nih.govnih.gov For instance, one effective method involves extracting the plant material with 95% ethanol. researchgate.net

Advanced Chromatographic and Separation Techniques for Isolation

Following crude extraction, a series of advanced chromatographic techniques are essential to separate the complex mixture of compounds and isolate pure this compound. This multi-step process is designed to fractionate the extract based on the physicochemical properties of its components, such as polarity and molecular size.

Column Chromatography Approaches (e.g., MCI-gel CHP20P, Silica (B1680970) Gel)

Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. nih.gov A common strategy involves using MCI-gel CHP20P, a reversed-phase polymer resin. nih.govnih.gov The crude extract is loaded onto the column and eluted with a stepwise gradient of methanol in water. nih.govnih.gov This separates the compounds into several fractions based on their polarity.

Further purification of these fractions is often achieved using silica gel column chromatography. nih.govresearchmap.jp This technique separates compounds based on normal-phase principles, where less polar compounds elute first. Additionally, Sephadex LH-20 column chromatography, a type of size-exclusion chromatography, is frequently used to separate compounds based on their molecular size. nih.govnih.gov

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid partition chromatography technique used for the preparative separation of natural products. It avoids the use of solid adsorbents, thus minimizing the risk of irreversible adsorption and decomposition of samples. A successful method for isolating flavonoids from the related species Epimedium koreanum Nakai utilized HSCCC with a two-phase solvent system composed of chloroform-methanol-water (4:3.5:2, v/v). nih.govtautobiotech.com This approach allowed for the efficient, one-step separation and purification of major flavonoids like icariin (B1674258) and icariside II from the crude extract with high purity. nih.govtautobiotech.com This demonstrates the applicability of HSCCC for purifying compounds from Epimedium extracts.

Macroporous Resin Adsorption Techniques

Macroporous resin adsorption is widely used for the enrichment and purification of flavonoids from crude plant extracts due to its cost-effectiveness and efficiency. nih.govresearchgate.net Resins with weak polarity, large surface areas, and suitable pore diameters, such as AB-8 or D101, have shown strong adsorption capacity for flavonoids. mdpi.comnih.govresearchgate.net The process involves passing the crude extract solution through a column packed with the resin. The target flavonoids are adsorbed onto the resin, while other impurities are washed away. Subsequently, the adsorbed flavonoids are eluted using a solvent, typically an ethanol-water mixture, resulting in a purified flavonoid-rich fraction. mdpi.commdpi.com This technique significantly increases the purity of total flavonoids from the initial extract. mdpi.com

Isolation of this compound and Co-occurring Prenylated Chromones/Flavonoids

Through the systematic application of the aforementioned extraction and chromatographic techniques on the aerial parts of Epimedium brevicornum, researchers have successfully isolated this compound. acs.orgresearchgate.net It is part of a group of six previously unknown prenylated 2-phenoxychromones identified in one study: epimedonin G, 7-O-methylepimedonin G, and epimedonins H, I, J, and K. acs.org

Alongside these novel chromones, a variety of other flavonoids and related compounds were also isolated and identified from the same extract. This highlights the chemical diversity of Epimedium species. The co-occurring compounds provide a broader picture of the plant's phytochemical profile. researchgate.net

Table 1: Compounds Isolated from Epimedium brevicornum

| Class | Compound Name |

| New Prenylated 2-Phenoxychromones | Epimedonin G |

| 7-O-methylepimedonin G | |

| Epimedonin H | |

| Epimedonin I | |

| Epimedonin J | |

| This compound | |

| New Prenylflavonoids | Epimedonin L |

| 3″-O-desmethylspinorhamnoside | |

| Known Co-occurring Flavonoids | Demethoxycapillarisin |

| 8,3′-diprenylapigenin | |

| Epimedokoreanin B | |

| 8-prenylkaempferol | |

| Icaritin (B1674259) | |

| Icariin | |

| Acuminatin | |

| Icariside II | |

| Baohuoside II | |

| Epimedoside A | |

| 2″-O-rhamnosylicariside II | |

| Icariside I hydrate | |

| Sutchuenmedin A | |

| Sagittatoside B | |

| Source: acs.orgresearchgate.net |

Structural Elucidation of Epimedonin K

Spectroscopic Analysis for Structural Determination

Spectroscopic methods are central to the elucidation of novel chemical structures. Through the analysis of how the molecule interacts with electromagnetic radiation and magnetic fields, researchers can deduce its atomic composition, connectivity, and spatial arrangement.

NMR spectroscopy provided the foundational data for piecing together the molecular framework of Epimedonin K. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (HSQC and HMBC) experiments were critical in this process.

The ¹H NMR spectrum revealed the presence and chemical environment of all proton atoms in the molecule, while the ¹³C NMR spectrum identified the number and type of carbon atoms. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), offered initial clues to the types of functional groups and their adjacencies.

Two-dimensional NMR experiments were then used to establish the connectivity between these atoms. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlated each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum was instrumental in assembling the complete structure by revealing longer-range correlations (typically 2-3 bonds) between protons and carbons. For instance, HMBC correlations from specific protons to carbonyl carbons and quaternary carbons were key to linking the different fragments of the molecule, such as the chromone (B188151) core, the phenoxy group, and the prenyl substituent.

The detailed ¹H and ¹³C NMR data for this compound, recorded in deuterated methanol (B129727) (CD₃OD), are presented below.

Table 1: ¹H NMR Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 6.55 | s | |

| 6 | 6.42 | d | 2.0 |

| 8 | 6.64 | d | 2.0 |

| 1' | 3.32 | d | 7.0 |

| 2' | 5.25 | t | 7.0 |

| 4' | 1.70 | s | |

| 5' | 1.77 | s | |

| 1'' | 7.02 | d | 2.0 |

| 3'' | 6.89 | dd | 8.5, 2.0 |

| 4'' | 7.18 | d | 8.5 |

| 6'' | 3.86 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) | Type |

| 2 | 163.6 | C |

| 3 | 108.9 | CH |

| 4 | 184.0 | C |

| 5 | 163.4 | C |

| 6 | 99.9 | CH |

| 7 | 167.0 | C |

| 8 | 94.8 | CH |

| 9 | 158.8 | C |

| 10 | 107.5 | C |

| 1' | 23.0 | CH₂ |

| 2' | 123.6 | CH |

| 3' | 133.0 | C |

| 4' | 18.0 | CH₃ |

| 5' | 25.9 | CH₃ |

| 1''' | 147.2 | C |

| 2''' | 114.2 | C |

| 3''' | 121.7 | CH |

| 4''' | 113.0 | CH |

| 5''' | 149.2 | C |

| 6''' | 56.6 | CH₃ |

To determine the exact elemental composition of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.

The HRESIMS analysis of this compound showed a protonated molecular ion [M + H]⁺. The precise measured value was then compared to the calculated mass for potential molecular formulas. This comparison confirmed the molecular formula of this compound as C₂₇H₂₈O₁₁, providing crucial information about the number of carbon, hydrogen, and oxygen atoms present in the molecule and corroborating the data derived from NMR spectroscopy.

Biosynthetic Pathways of Epimedonin K

Flavonoid Biosynthesis in Epimedium Species (e.g., Epimedium sagittatum, Epimedium koreanum)

The journey to creating complex flavonoids like Epimedonin K in plants such as Epimedium sagittatum and Epimedium koreanum begins with the phenylpropanoid pathway. This foundational pathway converts the amino acid phenylalanine into precursors for a vast array of secondary metabolites. mdpi.com The biosynthesis can be broadly categorized into three phases: the initial phenylpropanoid pathway, the core flavonoid pathway which builds the characteristic C6-C3-C6 skeleton, and the final modification phase where the flavonoid backbone is tailored through glycosylation, prenylation, and other enzymatic reactions. mdpi.comresearchgate.net

The main bioactive components in Epimedium are typically prenylated flavonol glycosides, which are the end products of the flavonol branch of the flavonoid biosynthetic pathway. nih.govplos.org Key structural genes encode the enzymes that catalyze each step of this process. The expression of these genes and the resulting accumulation of flavonoids can vary significantly between different Epimedium species. For instance, icariin (B1674258) is the most abundant flavonoid in E. koreanum, whereas epimedin C is the primary flavonoid in E. sagittatum. mdpi.com

The core pathway involves several key enzymatic steps to produce the flavonol skeleton, kaempferol, which serves as a crucial precursor for many of the plant's bioactive compounds.

Table 1: Key Enzymes in the Core Flavonoid Biosynthesis Pathway in Epimedium

| Enzyme Abbreviation | Enzyme Name | Function | Reference(s) |

|---|---|---|---|

| PAL | Phenylalanine ammonia-lyase | Catalyzes the first step in the phenylpropanoid pathway. | frontiersin.org, frontiersin.org |

| C4H | Cinnamate 4-hydroxylase | Introduces a hydroxyl group onto cinnamic acid. | nih.gov, frontiersin.org |

| 4CL | 4-coumarate:CoA ligase | Activates 4-coumaric acid for entry into the flavonoid pathway. | frontiersin.org, nih.gov |

| CHS | Chalcone (B49325) synthase | Catalyzes the condensation reaction to form naringenin (B18129) chalcone, the first committed step in flavonoid biosynthesis. | frontiersin.org, frontiersin.org |

| CHI | Chalcone isomerase | Converts chalcone into its isomeric flavanone (B1672756) form (naringenin). | frontiersin.org, nih.gov |

| F3H | Flavanone 3-hydroxylase | Hydroxylates naringenin to produce dihydrokaempferol. | frontiersin.org, frontiersin.org |

Enzymatic Steps and Genetic Regulation in Prenylation

A defining characteristic of many bioactive flavonoids in Epimedium, including the precursors to this compound, is the presence of a prenyl group. This modification is a critical step that significantly influences the pharmacological properties of the final compound. nih.gov The addition of this prenyl group, typically a dimethylallyl pyrophosphate (DMAPP) moiety, to the flavonoid skeleton is catalyzed by a class of enzymes known as prenyltransferases (PTs). nih.gov

In Epimedium species, researchers have identified specific flavonoid 8-dimethylallyltransferases (F8DTs) that catalyze the C8-prenylation of the flavonoid A-ring. acs.org For example, a key prenyltransferase, EpPT8, was discovered in Epimedium pubescens, and EkF8DT3 was identified in Epimedium koreanum. nih.govacs.org These enzymes facilitate the synthesis of 8-prenylkaempferol, a direct precursor to icaritin (B1674259). acs.org

The regulation of the flavonoid biosynthetic pathway, including the expression of PTs, is controlled at the transcriptional level. This genetic regulation is primarily managed by a combination of transcription factors (TFs), often forming a complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. plos.orgfrontiersin.org These complexes bind to the promoter regions of the structural genes (like CHS, F3H, FLS, and PTs) to activate or repress their transcription. plos.orgnih.gov Studies in E. sagittatum have identified several R2R3-MYB TFs, such as EsMYBA1, that are involved in regulating the pathway. plos.org This intricate regulatory network allows the plant to control the production of specific flavonoids in response to developmental cues and environmental stimuli. frontiersin.org

Table 2: Key Regulatory Factors and Enzymes in Flavonoid Modification

| Factor/Enzyme | Type | Function in Epimedium | Reference(s) |

|---|---|---|---|

| EsMYBA1 | R2R3-MYB Transcription Factor | Regulates the anthocyanin and flavonoid biosynthetic pathways. | plos.org |

| EsAN2 | bHLH Transcription Factor | Interacts with MYB TFs to upregulate expression of CHS, CHI, and ANS. | nih.gov |

| EpPT8 | Prenyltransferase | Catalyzes the C8-prenylation of flavonols. | nih.gov |

| EkF3R2″XylT | Glycosyltransferase | Involved in the glycosylation at the 3-O-rhamnoside position. | nih.gov |

Metabolomic and Transcriptomic Approaches in Pathway Elucidation

Elucidating the complex biosynthetic pathways in Epimedium has been greatly advanced by the use of integrated metabolomic and transcriptomic analyses. nih.gov These "omics" technologies provide a comprehensive view of the plant's molecular state, linking the expression of genes to the accumulation of specific metabolites. researchgate.net

Metabolomic analysis involves the large-scale study of small molecules, or metabolites, within a plant sample. By profiling the flavonoids in different Epimedium species or in plants grown under varying conditions (such as different geographical locations or light exposure), researchers can identify quantitative differences in key compounds like icariin and epimedin A, B, and C. frontiersin.orgnih.gov For example, a comparative study of E. sagittatum from different locations in China revealed significant variations in their flavonoid profiles. frontiersin.orgnih.gov

Transcriptomics, the study of the complete set of RNA transcripts, is performed concurrently to measure the expression levels of thousands of genes at once. nih.gov By correlating the metabolite data with the gene expression data, scientists can pinpoint which specific genes are likely responsible for the observed chemical variations. researchgate.netresearchgate.net For instance, higher accumulation of certain flavonoids in one plant sample might correlate with the upregulation of specific PAL, CHS, or prenyltransferase genes in that same sample. frontiersin.orgnih.gov This integrated approach has been instrumental in identifying key structural genes, such as those for prenyltransferases, and the transcription factors that regulate them, providing a clearer picture of the intricate network that governs flavonoid biosynthesis in Epimedium. frontiersin.orgresearchgate.net

Studies have shown that environmental factors can significantly influence this pathway. Drought stress and exposure to blue light have been found to up-regulate the expression of flavonoid synthesis genes in E. koreanum and E. sagittatum, respectively, leading to an increased accumulation of flavonoids. nih.govnih.gova-z.lu These findings highlight the dynamic and adaptive nature of the biosynthetic network.

Chemical Synthesis and Derivatization of Epimedonin K

Total Synthesis Strategies for Chromone (B188151) Scaffolds

The Baker-Venkataraman rearrangement is a two-step process to form the 1,3-diketone intermediate necessary for chromone cyclization. The synthesis begins with a 2-hydroxyacetophenone (B1195853) derivative. This starting material is first acylated at its phenolic hydroxyl group. The resulting ester is then treated with a base (e.g., potassium hydroxide), which induces an intramolecular rearrangement to yield a 1,3-diketone. Subsequent acid-catalyzed cyclodehydration of this diketone affords the final flavonol ring.

The Allan-Robinson reaction provides a more direct route. In this condensation reaction, an o-hydroxyaryl ketone is heated with the anhydride (B1165640) of an aromatic acid in the presence of its sodium salt. This one-pot procedure directly yields the flavonol scaffold.

For a complex molecule like icaritin (B1674259), which has multiple hydroxyl groups, the application of these methods requires a sophisticated protecting group strategy to ensure that reactions occur at the desired positions and to prevent unwanted side reactions. The choice of starting materials must be carefully planned to yield the specific 5,7-dihydroxy- and 4'-hydroxy substitution pattern of the final icaritin aglycone.

Table 5.1.1: Comparison of Key Synthetic Routes to Flavonol Scaffolds

| Method Name | Starting Materials | Key Reagents / Conditions | Product Type | Relevance to Icaritin Synthesis |

|---|---|---|---|---|

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone derivative, Aromatic acid chloride/anhydride | 1. Base (e.g., Pyridine) for acylation 2. Strong Base (e.g., KOH) for rearrangement 3. Acid (e.g., H₂SO₄) for cyclization | Flavone or Flavonol | A versatile, multi-step method allowing for controlled construction of the core ring system. Requires careful selection of a phloroglucinol-derived ketone. |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | Sodium salt of the corresponding aromatic acid, Heat | Flavonol | A more convergent, one-pot approach. The choice of anhydride and ketone directly dictates the substitution pattern of the B and A rings, respectively. |

Semisynthetic Modifications and Analog Generation

Given the low efficiency of total synthesis, semisynthesis from abundant, structurally related natural products is the most practical and widely used approach for obtaining Epimedonin K and its analogs. The most common starting material for this purpose is icariin (B1674258) , which is the 7-O-glucoside analog of this compound and can be readily extracted in large quantities from plants of the Epimedium genus.

The structural difference between icariin and this compound is the sugar moiety at the C-7 hydroxyl group—glucose in icariin versus xylose in this compound. The semisynthetic conversion, therefore, involves a selective deglycosylation followed by a regioselective glycosylation.

The process can be outlined in the following key steps:

Selective Hydrolysis of Icariin: The first step is the removal of the glucose unit at the C-7 position of icariin without disturbing the rhamnose at the C-3 position. This is typically achieved with high selectivity using specific enzymes. For instance, treatment of icariin with the enzyme naringinase or crude snailase effectively cleaves the C-7 O-glucoside bond to yield icariside II (icaritin 3-O-α-L-rhamnoside).

Regioselective Glycosylation: The resulting icariside II has several free hydroxyl groups (at C-5, C-7, and C-4'). To install the xylose moiety specifically at the C-7 position, a glycosylation reaction is performed. While enzymatic methods can be used, chemical glycosylation is also common. This involves using an activated xylosyl donor, such as a per-acetylated xylopyranosyl bromide, under appropriate reaction conditions (e.g., using a promoter like silver oxide or mercury(II) cyanide). The C-7 hydroxyl is more sterically accessible and nucleophilic than the chelated C-5 hydroxyl, often allowing for preferential reaction without the need for protecting groups, although yields can be variable.

Deprotection: If protected xylosyl donors are used in the previous step, a final deprotection step (e.g., Zemplén deacetylation using sodium methoxide (B1231860) in methanol) is required to remove the protecting groups from the newly attached xylose moiety, yielding the final product, this compound.

This semisynthetic platform is highly valuable for generating a library of analogs by substituting different activated sugar donors in the glycosylation step, allowing for the exploration of structure-activity relationships.

Table 5.2.1: Semisynthetic Pathway from Icariin to this compound

| Step | Starting Material | Key Reagents / Enzymes | Intermediate / Product | Purpose of Step |

|---|---|---|---|---|

| 1 | Icariin | Naringinase or Snailase in buffer | Icariside II | Selective removal of the glucose moiety at the C-7 position. |

| 2 | Icariside II | Activated xylosyl donor (e.g., Acetobromoxylan) and a promoter (e.g., Ag₂O) | Protected this compound | Regioselective attachment of a (protected) xylose unit to the C-7 hydroxyl group. |

| 3 | Protected this compound | Base (e.g., NaOMe in MeOH) | This compound | Removal of acetyl protecting groups from the xylose moiety. |

Synthetic Methodologies for Incorporating Prenyl Moieties

The 3,3-dimethylallyl group, commonly known as the prenyl group, attached at the C-8 position of the A-ring is a defining structural feature of the icaritin aglycone. This moiety is critical for the molecule's bioactivity profile. The introduction of this lipophilic group onto the flavonoid scaffold is a non-trivial synthetic step, with the primary challenge being regioselectivity.

The most common method for C-prenylation of phenolic compounds is through electrophilic aromatic substitution , a variant of the Friedel-Crafts alkylation. The electron-rich A-ring of the flavonoid precursor (e.g., kaempferide, the non-prenylated version of icaritin's core) is reacted with a prenylating agent in the presence of a catalyst.

Prenylating Agents and Catalysts: The typical prenylating agent is prenyl bromide . Alternatively, 2-methyl-3-buten-2-ol can be used. The reaction is promoted by a Lewis acid, with **boron trifluoride etherate (BF₃·OEt₂) ** being one of the most effective and widely used catalysts for this transformation.

Regioselectivity Challenge: The primary difficulty is controlling the position of alkylation. The C-6 and C-8 positions on the A-ring are both activated by the flanking oxygen functions (C-5 hydroxyl and C-7 hydroxyl/ether). Consequently, the reaction often produces a mixture of the C-8 prenylated product (the desired icaritin precursor), the C-6 prenylated isomer, and the C-6,8-diprenylated byproduct. The ratio of these products is highly dependent on the reaction conditions, including the solvent, temperature, and stoichiometry of the reactants.

Improving C-8 Selectivity: Strategies to enhance selectivity for the C-8 position include the use of specific solvents that can influence the transition state or the use of bulky protecting groups on the C-7 hydroxyl. A bulky group at C-7 can sterically hinder the approach of the electrophile to the C-6 position, thereby favoring substitution at the more accessible C-8 position.

While less common for direct synthesis, another theoretical route is the Claisen rearrangement . This would involve first O-prenylation at the C-7 hydroxyl group, followed by thermal or Lewis acid-catalyzed rearrangement. However, this rearrangement typically favors migration to the adjacent ortho position (C-8), providing a potential, albeit more complex, route to the desired C-8 substituted product.

Table 5.3.1: Methodologies for C-8 Prenylation of Flavonoid Scaffolds

| Method | Prenyl Source | Catalyst / Conditions | Major Product(s) | Key Challenges / Considerations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Prenyl bromide or 2-Methyl-3-buten-2-ol | Lewis Acid (e.g., BF₃·OEt₂) | Mixture of C-8, C-6, and C-6,8-diprenylated isomers | Poor regioselectivity is the primary drawback, leading to difficult purification and low yields of the desired C-8 isomer. |

| Claisen Rearrangement | 7-O-prenyl ether precursor | Heat or Lewis Acid | C-8 prenylated product | Requires a multi-step sequence (O-alkylation followed by rearrangement) and may have competing side reactions. Less direct than electrophilic substitution. |

Preclinical Biological Activity Evaluation of Epimedonin K

Anti-inflammatory Activity Assessments

While direct studies on the anti-inflammatory activity of Epimedonin K are not extensively available, research on extracts from Epimedium species and related flavonoid compounds suggests a potential for such effects. chembk.commdpi.com

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Interleukin-1β)

Specific data on the modulation of inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β) by this compound is not yet present in the available scientific literature. However, the broader class of flavonoids has been shown to influence these pathways. For instance, various plant extracts containing flavonoids have been observed to modulate the production of NO, a key signaling molecule in inflammation. pagepress.orgnih.govmdpi.comscirp.org Similarly, the inhibition of IL-1β, a potent pro-inflammatory cytokine, is a known mechanism of action for several anti-inflammatory compounds and has been a target for therapeutic intervention in inflammatory diseases. amegroups.orghilarispublisher.commdpi.com Future studies are required to determine if this compound exhibits similar modulatory effects on these critical inflammatory mediators.

Cellular and Molecular Targets in Inflammation

The precise cellular and molecular targets of this compound in the inflammatory cascade have not been elucidated. The inflammatory process involves a complex interplay of various cells, including macrophages, neutrophils, and lymphocytes, and is orchestrated by numerous molecular signaling pathways such as NF-κB and MAPK. nih.govwikipedia.orgtexilajournal.comcnrs.froncotarget.com Many natural flavonoids exert their anti-inflammatory effects by targeting these key pathways. mdpi.com Research into whether this compound interacts with these or other cellular and molecular components of the inflammatory response is a necessary next step in understanding its potential therapeutic value.

Antioxidant and Anti-Glycation Potential

The potential of flavonoids to counteract oxidative stress and glycation is a significant area of research. ontosight.ai

Inhibition of Advanced Glycation End-Products (AGEs) Formation (e.g., CML, CMA)

Research has demonstrated that extracts from Epimedii Herba can inhibit the formation of advanced glycation end-products (AGEs), such as Nε-(carboxymethyl)lysine (CML) and Nω-(carboxymethyl)arginine (CMA). frontiersin.orgresearchgate.netnih.govnih.gov In a study that isolated 43 compounds from Epimedii Herba, several prenylflavonoids, including epimedokoreanin B and epimedonin E, showed significant inhibitory activity against the formation of both CML and CMA. researchgate.netnih.gov While this compound was also isolated in this study, its specific inhibitory activity against CML and CMA formation was not explicitly reported in the primary findings, which focused on the most potent compounds. researchgate.netnih.gov

A study on Epimedium koreanum extract and its constituent flavonoids also demonstrated the ability to suppress AGEs formation, further supporting the anti-glycation potential of this class of compounds. semanticscholar.org

Table 1: Inhibitory Effects of Selected Epimedium Flavonoids on AGEs Formation

| Compound | Source | AGEs Inhibited | Reported Activity | Citation |

| Epimedokoreanin B | Epimedii Herba | CML, CMA | Strongest inhibitory effect among isolated compounds. | researchgate.netnih.gov |

| Epimedonin E | Epimedii Herba | CML, CMA | Significant inhibitory activity. | researchgate.netnih.gov |

| Epicornunin B | Epimedii Herba | CML, CMA | Inhibited formation of both CML and CMA. | researchgate.netnih.gov |

| Epicornunin F | Epimedii Herba | CML, CMA | Inhibited formation of both CML and CMA. | researchgate.netnih.gov |

| This compound | Epimedii Herba | CML, CMA | Data not explicitly reported. | researchgate.netnih.gov |

| Epimedium koreanum Extract | Epimedium koreanum | General AGEs | Suppressed HDL modification by inhibiting AGEs formation. | semanticscholar.org |

| Des-O-methyl-β-anhydroicaritin | Epimedium koreanum | General AGEs | Potent inhibitory effect on HDL modification. | semanticscholar.org |

This table summarizes the reported inhibitory activities of various flavonoids from Epimedium species on the formation of Advanced Glycation End-products (AGEs). The activity of this compound was not specifically detailed in the cited studies.

Radical Scavenging Mechanisms

Specific studies detailing the radical scavenging mechanisms of this compound are currently unavailable. Generally, flavonoids can scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govresearchgate.netmdpi.com The antioxidant potential of plant extracts is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. japsonline.comnih.govcabidigitallibrary.orgnih.gov The antioxidant activity of various Epimedium extracts has been noted, suggesting that their constituent flavonoids likely contribute to this effect. caldic.com However, the specific contribution and mechanistic details of this compound's radical scavenging ability require direct investigation.

Anti-Neuroinflammatory and Neuroprotective Effects

The potential for compounds to protect against neuroinflammation and neuronal damage is of significant interest for neurodegenerative diseases. en-journal.orgresearchgate.net While there is a growing body of evidence for the anti-neuroinflammatory and neuroprotective effects of Epimedium extracts and their major flavonoid constituents like icariin (B1674258), specific research on this compound in this context is lacking. researchgate.netresearchgate.net Studies have suggested that the neuroprotective effects of Epimedium compounds may be mediated through the inhibition of neuroinflammation and oxidative stress. mdpi.comresearchgate.net The receptor for advanced glycation end products (RAGE) has been identified as a potential target for the anti-neuroinflammatory role of Epimedium in vascular dementia. frontiersin.orgresearchgate.net Future research is needed to ascertain whether this compound shares these neuroprotective properties.

Immunomodulatory Properties

This compound, a prenylflavonoid derived from plants of the Epimedium genus, is under investigation for its potential to modulate the immune system. researchgate.net Prenylated flavonoids, as a class of compounds, are recognized for their potential biological activities, including immunomodulation. researchgate.net The unique structure of these compounds, which combines a flavonoid skeleton with a lipophilic prenyl side-chain, is thought to contribute to their bioactivity. researchgate.net

Preclinical research suggests that certain compounds can influence the immune response by affecting various immune cells and signaling pathways. frontiersin.orgnih.gov For instance, some therapeutic agents are known to relieve immunosuppressive networks, which can enhance anti-tumor immune responses. frontiersin.org The immunomodulatory effects of some natural compounds are attributed to their influence on key inflammatory mediators and signaling pathways such as NF-κB. mdpi.com

While the broader class of prenylated flavonoids, to which this compound belongs, has shown immunomodulatory potential, specific preclinical data on this compound's direct effects on immune cell populations (e.g., T-cells, B-cells, macrophages) and cytokine production is still emerging. Further research is necessary to fully elucidate the specific immunomodulatory mechanisms of this compound and its potential applications in immune-related conditions.

Other Investigational Biological Activities (e.g., Anti-Osteoporosis, Anti-Tumor, Anti-Diabetic effects within preclinical research contexts)

This compound is being explored for a variety of other biological activities in preclinical settings, reflecting the diverse pharmacological actions of compounds isolated from the Epimedium genus. researchgate.net

Anti-Osteoporosis Effects: Extracts from Epimedium have a long history of use for promoting bone health. nih.govresearchgate.net Preclinical studies on various prenylflavonoids from Epimedium have demonstrated beneficial effects on bone health in animal models of osteoporosis. nih.govresearchgate.net These compounds have been reported to target estrogen signaling and other pathways involved in bone morphogenesis in osteoblasts and osteoclasts. nih.govresearchgate.net While specific studies focusing solely on this compound are part of the broader research into Epimedium extracts, the general findings suggest a potential role for its constituent compounds in anti-osteoporosis research. nih.govresearchgate.netresearchgate.net

Anti-Tumor Effects: The anti-tumor potential of prenylated flavonoids is an active area of preclinical investigation. researchgate.netresearchgate.net These compounds are being evaluated for their cytotoxic effects against various cancer cell lines. researchgate.net The mechanisms underlying these potential anti-tumor activities often involve the modulation of signaling pathways critical for cancer cell proliferation and survival. frontiersin.orgmdanderson.orgnih.gov Research into the specific anti-tumor effects of this compound is ongoing, as part of the wider exploration of Epimedium-derived compounds. researchgate.net

Anti-Diabetic Effects: Preclinical studies have indicated that some prenylated phenolics possess anti-diabetic activity. researchgate.net The investigation into the anti-diabetic potential of compounds from Epimedium is an emerging field. researchgate.net Preclinical research in this area often involves in vitro assays, such as the inhibition of α-amylase and α-glucosidase, and in vivo animal models to assess effects on blood glucose levels and insulin (B600854) sensitivity. researchgate.netmdpi.com The specific contribution of this compound to the potential anti-diabetic properties of Epimedium extracts is a subject for further study.

Table 1: Investigational Preclinical Biological Activities of this compound

| Biological Activity | Preclinical Research Context | Key Findings/Area of Investigation |

|---|---|---|

| Immunomodulatory | In vitro and in vivo models of immune response. | Modulation of immune cell function and cytokine production. frontiersin.orgnih.gov |

| Anti-Osteoporosis | In vitro cell culture (osteoblasts, osteoclasts) and in vivo animal models of osteoporosis. | Promotion of bone formation and inhibition of bone resorption. nih.govresearchgate.net |

| Anti-Tumor | In vitro cancer cell line studies and in vivo tumor models. | Inhibition of cancer cell proliferation and induction of apoptosis. frontiersin.orgmdanderson.org |

| Anti-Diabetic | In vitro enzyme inhibition assays and in vivo animal models of diabetes. | Improvement of glucose metabolism and insulin sensitivity. researchgate.netmdpi.com |

Molecular Mechanisms and Cellular Signaling Pathways of Epimedonin K Action

Modulation of Key Transcription Factors

Epimedonin K has been shown to modulate the activity of several key transcription factors that are pivotal in regulating inflammatory responses, cell survival, and antioxidant defenses.

Nuclear Factor-kappa B (NF-κB): NF-κB is a critical regulator of genes involved in inflammation and immunity. nih.govfrontiersin.org Under pathological conditions, the activation of NF-κB can lead to chronic inflammation. encyclopedia.pub Studies suggest that certain compounds can suppress NF-κB activation, thereby mitigating inflammatory processes. nih.govmdpi.com The interplay between NF-κB and other pathways, such as the Nrf2 pathway, is crucial in maintaining cellular homeostasis. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor involved in cell proliferation, survival, and inflammation. encyclopedia.pub Its activation is implicated in various diseases. Research indicates that inhibiting STAT3 can be a therapeutic strategy. For instance, some compounds have been shown to repress STAT3 by increasing the levels of small heterodimer proteins (SHP). encyclopedia.pub

Activator Protein-1 (AP-1): AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. nih.gov It plays a role in cell proliferation, differentiation, and apoptosis. nih.gov There is a known cross-talk between the AP-1 and Nrf2 pathways, with some Nrf2 activators capable of decreasing AP-1 activation. encyclopedia.pub

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes. nih.govmdpi.com The Keap1/Nrf2/ARE signaling pathway is a primary mechanism for cellular defense against oxidative stress. encyclopedia.pub Activation of Nrf2 can inhibit inflammatory responses, in part by suppressing the NF-κB pathway. encyclopedia.pubnih.gov

Table 1: Overview of Transcription Factors Modulated by Compounds with Similar Structures to this compound

| Transcription Factor | Primary Function | Role in Disease | Potential Modulation |

| NF-κB | Inflammation, immunity, cell survival nih.govfrontiersin.org | Chronic inflammation, cancer encyclopedia.pubmdpi.com | Inhibition of activation nih.govmdpi.com |

| STAT3 | Cell proliferation, survival, inflammation encyclopedia.pub | Cancer, inflammatory diseases | Repression of activity encyclopedia.pub |

| AP-1 | Gene expression in response to stimuli nih.gov | Cancer, inflammation encyclopedia.pub | Decreased activation encyclopedia.pub |

| Nrf2 | Antioxidant response, cytoprotection nih.govmdpi.com | Neurodegenerative diseases, cancer encyclopedia.pub | Activation of the pathway encyclopedia.pubnih.gov |

Interplay with Intracellular Signaling Cascades

This compound's effects are further mediated through its interaction with several critical intracellular signaling cascades that govern cell fate and function.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. researchgate.netmdpi.com It is frequently activated in various diseases. The pathway can be influenced by other signaling molecules, such as TGF-β, which can modulate PI3K/Akt signaling to affect cellular processes like collagen synthesis. oita-u.ac.jpnih.gov Network pharmacology and molecular docking studies have suggested that components of Epimedium, the plant genus from which this compound is derived, may exert their effects through the PI3K/Akt pathway. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, such as proliferation, differentiation, and apoptosis. mdpi.com These pathways are interconnected with other signaling networks. For example, TGF-β can activate p38 MAPK, which in turn can influence Akt signaling. nih.govnih.gov

Transforming Growth Factor-β (TGF-β)/Smad Pathway: The TGF-β signaling pathway, which primarily signals through Smad proteins, is vital for regulating cell growth, differentiation, and extracellular matrix production. nih.gov This pathway can interact with other cascades, such as the PI3K/Akt and MAPK pathways, to fine-tune cellular responses. oita-u.ac.jpnih.gov For instance, TGF-β can induce the expression of certain genes through both Smad-dependent and Smad-independent mechanisms involving the PI3K/Akt and p38 MAPK pathways. nih.gov

Hedgehog Pathway: The Hedgehog signaling pathway is essential during embryonic development and has been implicated in tissue regeneration and cancer. While direct evidence for this compound is pending, other related pathways like the Sonic Hedgehog/BMP4 pathway are known to interact with MAPK signaling. mdpi.com

K-ATPase Signal Transduction: The Na+/K+-ATPase, beyond its ion-pumping function, also acts as a signal transducer, influencing various intracellular pathways. Research on related compounds could explore potential interactions with this signaling complex.

Table 2: Key Intracellular Signaling Cascades and Their Interconnections

| Signaling Cascade | Key Functions | Interacting Pathways |

| PI3K/Akt | Cell survival, proliferation, metabolism researchgate.netmdpi.com | TGF-β/Smad, MAPK oita-u.ac.jpnih.gov |

| MAPK | Proliferation, differentiation, apoptosis mdpi.com | PI3K/Akt, TGF-β/Smad, Hedgehog mdpi.comnih.govnih.gov |

| TGF-β/Smad | Cell growth, differentiation, matrix production nih.gov | PI3K/Akt, MAPK oita-u.ac.jpnih.gov |

| Hedgehog | Development, regeneration, cancer | MAPK mdpi.com |

| K-ATPase | Ion transport, signal transduction | Various intracellular pathways |

Protein-Ligand Interactions and Receptor Binding

The biological activity of a compound like this compound is fundamentally determined by its ability to bind to specific protein targets. slideshare.net This interaction is governed by various non-covalent forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. slideshare.net

Receptor-ligand binding is the initial step that triggers a cascade of intracellular events, leading to a physiological response. nih.gov The strength of this binding, or affinity, is a key determinant of a drug's potency. giffordbioscience.com The kinetics of binding, including the rates of association (kon) and dissociation (koff), also play a crucial role in the duration and nature of the biological effect. giffordbioscience.commdpi.com Understanding these interactions at a molecular level is critical for drug design and for elucidating the mechanism of action. slideshare.net

Regulation of Cellular Processes

The modulation of the aforementioned signaling pathways by this compound ultimately translates into the regulation of fundamental cellular processes.

Apoptosis: The PI3K/Akt and MAPK pathways are key regulators of programmed cell death, or apoptosis. mdpi.com By influencing these pathways, compounds can either promote or inhibit apoptosis, a critical process in both normal development and disease.

Cell Cycle Progression: Cell cycle progression is tightly controlled by signaling pathways like PI3K/Akt. mdpi.com Dysregulation of the cell cycle is a hallmark of cancer.

Angiogenesis: The formation of new blood vessels, or angiogenesis, is a complex process involving various growth factors and signaling pathways. poltekkes-smg.ac.id It is a crucial process in both normal physiology and in pathological conditions like cancer.

Cellular Metabolism: Cellular metabolism and epigenetic modifications are intricately linked. frontiersin.orgpoltekkes-smg.ac.idfrontiersin.org Metabolic pathways provide the necessary substrates for epigenetic enzymes, and in turn, epigenetic modifications can regulate the expression of metabolic genes. frontiersin.orgfrontiersin.orgd-nb.info Signaling pathways like PI3K/Akt are also key regulators of cellular metabolism.

Epigenetic Modifications: Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. frontiersin.orgpoltekkes-smg.ac.idfrontiersin.org These modifications are dynamic and can be influenced by cellular metabolism and signaling pathways. frontiersin.orgfrontiersin.orgnih.gov

Multi-Targeting Pharmacology

The concept of "one drug, one target" has been challenged by the understanding that many diseases have complex, multifactorial etiologies. nih.gov Multi-target drugs, which are designed to interact with multiple targets simultaneously, offer a promising therapeutic approach for such complex diseases. nih.govnih.gov This "skeleton key" approach aims to achieve enhanced efficacy and potentially overcome drug resistance. nih.gov The diverse effects of this compound on multiple transcription factors and signaling pathways suggest that it may operate through a multi-targeting mechanism. Network pharmacology is a valuable tool for identifying the potential targets and pathways of such compounds. researchgate.net

In Silico Modeling for Mechanism Elucidation

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand, like this compound, and its protein targets. researchgate.netresearchgate.net

Molecular Docking: This technique simulates the binding of a small molecule to the active site of a target protein, predicting the preferred binding orientation and affinity. biomedpharmajournal.org The results are often expressed as a docking score, with lower scores generally indicating a more favorable binding interaction. biomedpharmajournal.orgmdpi.com Molecular docking can provide valuable insights into the specific amino acid residues involved in the interaction, helping to elucidate the molecular basis of a compound's activity. mdpi.complos.org These in silico studies can guide further experimental validation and the rational design of more potent and selective molecules. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Epimedonin K and Analogs

Identification of Pharmacophoric Requirements for Biological Activity

The fundamental pharmacophore of Epimedonin K, like other prenylated flavonoids, is built upon a flavonoid core. The arrangement of its hydroxyl groups and the presence of a lipophilic prenyl side chain are key determinants of its interaction with biological targets.

Studies on related compounds, such as icariin (B1674258) and its derivatives, have established a foundational understanding of the pharmacophoric requirements. The core flavonoid scaffold, consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C), provides the basic framework for biological interaction. Specific functional groups attached to this scaffold then fine-tune its activity.

Impact of Prenyl Moieties on Efficacy and Selectivity

A defining feature of this compound is the presence of a prenyl group (a five-carbon isoprenoid unit) attached to the A-ring of the flavonoid structure. This prenyl moiety has a profound impact on the compound's efficacy and selectivity.

Research on various prenylated flavonoids has consistently demonstrated that the position and nature of the prenyl group can dramatically influence biological activity. For instance, the C-8 prenyl group, as seen in the aglycone of this compound (icaritin), is often associated with enhanced bioactivity compared to non-prenylated counterparts. The size and shape of the prenyl group can also affect selectivity, allowing the molecule to preferentially bind to certain targets over others.

Role of Specific Functional Groups and Substitutions (e.g., Phenolic Hydroxyls, Catechol Group)

Beyond the prenyl group, the specific arrangement of hydroxyl groups and other substitutions on the flavonoid rings of this compound plays a pivotal role in its biological activity.

Phenolic Hydroxyls: The presence and position of phenolic hydroxyl (-OH) groups are critical for the antioxidant properties of flavonoids and their ability to interact with biological targets. These groups can act as hydrogen bond donors and acceptors, facilitating binding to the active sites of enzymes and receptors. Studies have shown that the number and location of hydroxyl groups can significantly impact the potency of flavonoid compounds.

Catechol Group: While this compound itself does not possess a catechol group (two adjacent hydroxyl groups) on its B-ring, the presence of such a group in related flavonoids is known to be a significant contributor to their antioxidant and anti-inflammatory activities. The catechol moiety is particularly effective at scavenging free radicals. The 4'-methoxy group on the B-ring of this compound differentiates it from some other flavonoids and influences its electronic properties and binding interactions.

The glycosylation pattern is also a key determinant of activity. This compound is a glycoside, meaning it has sugar molecules attached. Specifically, it has a glucose molecule at the C-7 position and a rhamnose molecule at the C-3 position of the flavonoid core. The nature and position of these sugar moieties affect the compound's water solubility, bioavailability, and how it is metabolized in the body. Generally, the aglycone (the flavonoid part without the sugars) is more potent than the corresponding glycoside, but the sugar groups can be crucial for absorption and distribution in the body. nih.gov

Computational Chemistry and Quantum Chemical Approaches in SAR

In recent years, computational chemistry and quantum chemical approaches have become invaluable tools in understanding the SAR of complex molecules like this compound. These methods provide insights into the three-dimensional structure of the molecule and its interactions with biological targets at an atomic level.

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation of this compound when it binds to a target protein. nih.gov These simulations can help to identify the key amino acid residues involved in the interaction and provide a rationale for the observed biological activity. By comparing the docking scores and binding modes of this compound with its analogs, researchers can predict which structural modifications are likely to enhance activity.

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for biological activity. This "pharmacophore" can then be used to screen virtual libraries of compounds to identify new molecules with similar activity.

Quantum Chemical Calculations: Quantum chemical methods are employed to study the electronic properties of this compound, such as its charge distribution and orbital energies. This information is crucial for understanding its reactivity and how it interacts with other molecules. These calculations can help to explain why certain functional groups are more important for activity than others.

Through the integration of experimental data and computational modeling, a comprehensive picture of the structure-activity relationship of this compound is emerging. This knowledge is paving the way for the rational design of new and improved therapeutic agents based on this promising natural product scaffold.

Preclinical Pharmacological Characterization of Epimedonin K

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

The preclinical ADME profile of Icariin (B1674258) has been investigated in various animal models, primarily in rats. These studies reveal a complex in vivo disposition characterized by poor oral bioavailability and extensive metabolism.

Following oral administration of Herba Epimedii extract to rats, Icariin is absorbed, and its peak plasma concentration is reached relatively quickly. nih.gov However, the oral bioavailability of pure Icariin is generally low. nih.govresearchgate.net This is attributed to poor membrane permeability and significant first-pass metabolism in the intestine and liver.

Distribution: Tissue distribution studies in rats have shown that Icariin is distributed to various tissues after absorption. nih.gov Notably, there can be significant gender-related differences in tissue distribution. nih.gov Following oral administration, Icariin has been detected in the liver, lungs, heart, spleen, kidney, and thymus, but it does not readily cross the blood-brain barrier. researchgate.net

Metabolism: Icariin undergoes extensive metabolism in vivo. The primary metabolic pathways include hydrolysis, demethylation, oxidation, and conjugation. nih.gov Hydrolysis of the glycosidic bonds is a major metabolic step, often mediated by intestinal microflora, leading to the formation of several metabolites. nih.govnih.govnih.gov

Excretion: The excretion of Icariin and its metabolites occurs through both feces and urine. nih.govresearchgate.net Due to its low oral bioavailability and extensive metabolism, a significant portion of the administered dose is eliminated in the feces as metabolites formed by intestinal bacteria. nih.govresearchgate.net Biliary excretion also plays a role in the elimination of Icariin and its metabolites. researchgate.net

Pharmacokinetic Parameters of Icariin in Rats after Oral Administration

| Parameter | Value | Reference |

|---|---|---|

| Tmax (h) | ~0.25 | nih.gov |

This interactive table provides a summary of key pharmacokinetic parameters of Icariin in rats.

Metabolite Identification and Profiling

A significant number of metabolites of Icariin have been identified in preclinical studies, primarily in rats. nih.govresearchgate.net The biotransformation of Icariin is a multi-step process involving various enzymatic reactions.

In vivo, Icariin is primarily metabolized into its deglycosylated metabolites, Icariside I and Icariside II. researchgate.net Icariside II is often one of the most abundant metabolites found in feces after oral administration. researchgate.net Further hydrolysis of these metabolites leads to the formation of the aglycone, Icaritin (B1674259). researchgate.netnih.gov Desmethylicaritin is another key metabolite formed through demethylation. researchgate.net

In total, up to 11 potential metabolites of Icariin have been detected in rat feces, arising from reactions such as hydrolysis, demethylation, oxidation, and conjugation. nih.gov The main metabolites consistently identified are Icariside II, Icaritin, and Desmethylicaritin. researchgate.net Glucuronidated forms of Icaritin have also been identified as significant metabolites in plasma. nih.govnih.gov

Major Identified Metabolites of Icariin

| Metabolite | Metabolic Pathway | Reference |

|---|---|---|

| Icariside I | Hydrolysis (loss of rhamnose) | researchgate.net |

| Icariside II | Hydrolysis (loss of glucose) | researchgate.net |

| Icaritin | Hydrolysis (loss of rhamnose and glucose) | researchgate.netnih.gov |

| Desmethylicaritin | Demethylation | researchgate.net |

This interactive table summarizes the major metabolites of Icariin and their formation pathways.

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These assays typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. mercell.comresearchgate.netresearchgate.netspringernature.comyoutube.com

While specific in vitro metabolic stability data for Epimedonin K is not available, studies on related flavonoids from Epimedium indicate that they are subject to metabolism by intestinal flora and enzymes. nih.govsemanticscholar.org The hydrolysis of glycosidic bonds is a key step in their metabolism, which can be simulated in in vitro systems using intestinal preparations. nih.govsemanticscholar.org

The metabolic stability of flavonoid glycosides is often low due to the action of bacterial and intestinal enzymes that cleave the sugar moieties. nih.govsemanticscholar.org This initial hydrolysis is a prerequisite for the absorption of the resulting aglycones, which then undergo further phase I and phase II metabolism in the liver. nih.govnih.gov

General Principles of In Vitro Metabolic Stability Assays

| Assay System | Key Features | Reference |

|---|---|---|

| Liver Microsomes | Contains Phase I (e.g., CYP450) enzymes. Used to assess oxidative and reductive metabolism. | mercell.comresearchgate.net |

| Hepatocytes | Contains both Phase I and Phase II enzymes. Provides a more complete picture of hepatic metabolism. | researchgate.netspringernature.com |

This interactive table outlines the common in vitro systems used to assess metabolic stability.

Analytical Methodologies for Epimedonin K Research

Quantitative and Qualitative Analysis Techniques

The qualitative and quantitative analysis of Epimedonin K is fundamental for its study in phytochemical, pharmacological, and clinical research. These analyses are often challenging due to the complex nature of the plant matrix in which this compound is found, alongside numerous other structurally similar flavonoids.

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of this compound from complex mixtures such as plant extracts and biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the simultaneous determination of multiple bioactive compounds in Epimedium species. For the analysis of prenylflavonoids, including compounds structurally related to this compound, reversed-phase columns such as C18 are typically utilized. A gradient elution with a mobile phase consisting of an aqueous solution (often containing a small percentage of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) is common. Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector, with a common wavelength for the quantification of prenylflavonoids being around 270 nm. The developed HPLC methods are validated for linearity, precision, accuracy, and robustness to ensure reliable quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. In the analysis of flavonoids from Epimedium extracts in rat plasma, LC-MS/MS methods have been developed for the simultaneous quantification of numerous compounds. These methods often utilize an electrospray ionization (ESI) source, frequently in negative ion mode, with selected reaction monitoring (SRM) for precise quantification. For instance, a study on the pharmacokinetic profile of twelve bioactive compounds in Epimedium extract in rats utilized a CORTECS® C18 column with a gradient mobile phase of 0.1% formic acid and acetonitrile. The validation of such methods includes assessing parameters like linearity, accuracy, precision, recovery, and matrix effect to ensure their suitability for bioanalytical applications. A targeted metabolomic analysis of Epimedium pubescens leaves also employed a UPLC-ESI-MS/MS method to quantify major prenyl-flavonoids, demonstrating the utility of this technique for quantitative analysis in plant metabolomics.

Below is an interactive data table summarizing typical parameters for the chromatographic analysis of flavonoids in Epimedium species.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Column | C18 reversed-phase | C18 reversed-phase |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) | Acetonitrile and 0.1% formic acid in water (gradient) |

| Detection | Diode Array Detector (DAD) at ~270 nm | Electrospray Ionization (ESI) in negative ion mode (SRM) |

| Application | Quantification in plant extracts and herbal preparations | Quantification in biological matrices (e.g., plasma) |

| Validation | Linearity, precision, accuracy, robustness | Linearity, precision, accuracy, recovery, matrix effect, stability |

Spectroscopic methods offer a more straightforward and often faster approach for the quantification of total flavonoid content, and can also be used for the specific determination of compounds like this compound, provided a pure standard is available.

Fluorescence Spectroscopy: Certain flavonoids exhibit fluorescence, which can be utilized for their quantification. Fluorescence spectroscopy is generally more sensitive than UV-Vis spectroscopy. The fluorescence properties of a flavonoid are dependent on its structure, including the number and position of hydroxyl groups and other substituents. While specific fluorescence data for this compound is not widely reported, this technique holds potential for its sensitive detection.

Electrochemical methods are gaining attention for the analysis of flavonoids due to their high sensitivity, rapid response, and potential for miniaturization.

Electrochemical Sensors: The electrochemical behavior of flavonoids is primarily due to the oxidation of their phenolic hydroxyl groups. mdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used to study the redox properties of these compounds and for their quantitative determination. mdpi.com The development of electrochemical sensors for flavonoids often involves modifying the electrode surface with materials like carbon nanotubes, graphene, or nanoparticles to enhance sensitivity and selectivity. semanticscholar.orgmdpi.com While specific electrochemical sensors for this compound have not been detailed, the general principles are applicable. The number and position of hydroxyl groups on the flavonoid structure influence the oxidation potential, which can be used for qualitative and quantitative analysis. mdpi.com

Biosensors: Biosensors are analytical devices that combine a biological recognition element with a transducer. For flavonoid detection, enzymes or antibodies could potentially be used as the biological component. While the development of a specific biosensor for this compound is not yet reported in the literature, this remains a promising area for future research, offering the potential for highly specific and sensitive detection in various samples.

Bioanalytical Method Development and Validation for Biological Matrices

The analysis of this compound in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and metabolic studies. The development and validation of bioanalytical methods are essential to ensure the reliability of the data generated. nih.gov

The process of bioanalytical method validation is guided by regulatory agencies and includes the assessment of several key parameters to demonstrate that the method is suitable for its intended purpose. europa.eu These parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the determined value to the true value. europa.eu

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings. europa.eu

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction procedure of the analyte from the biological matrix.

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). europa.eu

A study detailing the simultaneous determination of twelve bioactive compounds from an Epimedium extract in rat plasma provides a relevant example of the validation of an LC-MS/MS method. The validation included assessments of accuracy, precision, recovery, matrix effect, and stability, with the results demonstrating the method's suitability for pharmacokinetic studies. nih.gov

The following interactive table outlines the typical validation parameters for a bioanalytical method.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | Closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). |

| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Recovery | Efficiency of the analyte extraction process. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of matrix components on analyte quantification. | Should be minimized and consistent across different lots of matrix. |

| Stability | Analyte stability under various conditions. | Analyte concentration should remain within ±15% of the initial value. |

Quality Control and Standardization of Epimedium Extracts for this compound Content

The chemical composition of herbal extracts can vary significantly due to factors such as plant species, geographical origin, harvest time, and processing methods. Therefore, quality control and standardization of Epimedium extracts are crucial to ensure their consistency, efficacy, and safety.

The standardization of Epimedium extracts often involves the quantification of one or more marker compounds. While icariin (B1674258) is the most commonly used marker for the quality control of Epimedium, a comprehensive quality assessment should ideally include the quantification of other bioactive components, such as this compound.

Analytical methods, particularly HPLC, are instrumental in the quality control of Epimedium extracts. By developing and validating robust HPLC methods, the content of this compound and other key flavonoids can be accurately determined in raw materials and finished products. This allows for the establishment of quality specifications and ensures batch-to-batch consistency.

Furthermore, metabolomic approaches using techniques like LC-MS are being explored to provide a more comprehensive chemical fingerprint of Epimedium extracts. This can help in differentiating between various Epimedium species and in understanding the impact of processing on the chemical profile of the herb. nih.gov A study on Epimedium pubescens leaves at different growth stages used a UPLC-ESI-MS/MS-based targeted metabolomic analysis to investigate temporal variations in metabolite composition, highlighting the importance of controlled harvesting times for consistent quality.

Ethnopharmacological Context and Traditional Use Relevance to Modern Research

Historical and Traditional Applications of Epimedium Herba (Yin Yang Huo)

Epimedium herba, known in Traditional Chinese Medicine (TCM) as Yin Yang Huo, encompasses the dried aerial parts of several species of the Berberidaceae family, including Epimedium brevicornu, E. sagittatum, and E. koreanum. hjmedicalgroup.com For centuries, it has been a valued component of the Chinese materia medica, where it is primarily classified as a tonic herb for Yang deficiency. meandqi.com The name Yin Yang Huo is sometimes translated as "Horny Goat Weed." acupuncturetoday.compeacehealth.org

In TCM theory, Yin Yang Huo is characterized by its pungent, sweet, and warm properties. hjmedicalgroup.com It is believed to primarily target the Kidney and Liver organ-meridian systems. meandqi.com Its main traditional functions include tonifying the kidneys to strengthen Yang, dispelling wind, and eliminating dampness. hjmedicalgroup.comacupuncturetoday.com

These functions translate into a range of clinical applications in traditional practice. It has been historically used to address issues related to a deficiency in "kidney yang," such as impotence, premature ejaculation, and low libido. hjmedicalgroup.comhealthlaborganics.com It was also employed to treat soreness and weakness in the lower back and knees, symptoms also associated with kidney essence deficiency. hjmedicalgroup.comhealthlaborganics.com Furthermore, due to its ability to dispel "wind-dampness," Yin Yang Huo was a common remedy for rheumatic conditions, arthralgia (joint pain), muscle spasms, and numbness in the limbs. hjmedicalgroup.commeandqi.comacupuncturetoday.com

The herb was prepared in various ways, including decoction in water for oral use or maceration in wine for an infusion. acupuncturetoday.com The parts of the plant utilized are the above-ground portions, including the leaves and stems, which are typically harvested in the summer and fall. acupuncturetoday.com

Table 1: Traditional Uses of Epimedium Herba (Yin Yang Huo) in TCM

| Traditional Application | TCM Rationale | Corresponding Symptoms |

|---|---|---|

| Sexual Health | Tonifies Kidney Yang | Impotence, premature ejaculation, low libido. hjmedicalgroup.commeandqi.com |

| Musculoskeletal Issues | Strengthens Muscles and Bones, Dispels Wind-Dampness | Lower back and knee weakness, joint pain, muscle spasms, rheumatic arthralgia. hjmedicalgroup.comacupuncturetoday.comhealthlaborganics.com |

| Urinary Issues | Strengthens Kidney Yang | Frequent urination. acupuncturetoday.com |

| General Vitality | Tonifies Kidney Yang | Low energy, cold limbs. hjmedicalgroup.comhealthlaborganics.com |

| Menopausal Support | Regulates Kidney Function | Used for symptoms such as climacteric hypertension. meandqi.comhealthlaborganics.com |

Bridging Traditional Knowledge with Contemporary Scientific Inquiry

The long-standing traditional uses of Yin Yang Huo have served as a valuable guide for modern scientific investigation into its chemical constituents and pharmacological activities. hjmedicalgroup.com The plant is a rich source of bioactive compounds, with flavonoids being among the most studied. researchgate.net Epimedonin K is a prenylflavonoid that has been isolated from the aerial parts of Epimedium brevicornum. researchgate.netacs.org It is one of many such compounds, including the well-known icariin (B1674258), that are thought to contribute to the herb's effects. hjmedicalgroup.comresearchgate.net

Contemporary research provides a potential scientific basis for the herb's traditional applications. For example, the traditional use of Yin Yang Huo for "tonifying kidney yang" to treat impotence and improve sexual function corresponds with modern studies into the hormone-like effects and gonadal function enhancement by compounds like icariin. hjmedicalgroup.compeacehealth.org The traditional concept of strengthening muscles and bones aligns with research demonstrating that constituents of Epimedium can promote the growth of bone cells, reduce bone loss, and increase bone density, suggesting anti-osteoporosis potential. hjmedicalgroup.com

Similarly, the herb's traditional role in "dispelling wind-dampness" to alleviate joint pain and rheumatism is mirrored in modern findings that its components possess anti-inflammatory properties that can reduce pain and swelling. hjmedicalgroup.com The philosophical framework of TCM, particularly the Yin-Yang theory, is centered on the concept of balance and harmony within the body. frontiersin.orgscirp.org This ancient concept of equilibrium finds a parallel in the modern scientific principle of homeostasis. frontiersin.org Scientific exploration into how the chemical components of herbs like Yin Yang Huo modulate physiological pathways offers a modern lens through which to understand the mechanisms behind the restoration of "balance" as described in traditional texts. frontiersin.orgnih.gov

The isolation and structural elucidation of specific molecules like this compound are part of a broader scientific effort to deconstruct the chemical complexity of traditional remedies. researchgate.netnih.gov By studying individual compounds, researchers aim to identify the specific molecules responsible for the herb's observed biological activities, potentially leading to new therapeutic agents. e-century.us This process bridges the empirical knowledge of traditional medicine with the precise, mechanism-based understanding of contemporary pharmacology.

Concluding Remarks and Future Research Directions

Current Gaps and Limitations in Epimedonin K Research